molecular formula C12H14N4O7 B13855314 p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside

Cat. No.: B13855314
M. Wt: 326.26 g/mol
InChI Key: KTWQZFHYGZLIJI-RMPHRYRLSA-N
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Description

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: is a biochemical compound extensively utilized as a glycosidase substrate. It is primarily used in enzymatic studies to detect glycosidases. The molecular formula of this compound is C12H14N4O7 , and it has a molecular weight of 326.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of 2-deoxy-2-iodo-beta-D-galactopyranoside followed by coupling with p-nitrophenol. The reaction conditions often include the use of solvents like methanol or acetonitrile and are carried out at controlled temperatures to ensure the stability of the azido group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The compound acts as a substrate for glycosidases. When glycosidases cleave the glycosidic bond, p-nitrophenol is released, which can be quantitatively measured due to its chromogenic properties. This mechanism allows for the detection and quantification of glycosidase activity in various samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is unique due to the presence of the azido group, which allows for further functionalization and derivatization. This makes it a versatile tool in biochemical research, particularly in the study of glycosidases .

Properties

Molecular Formula

C12H14N4O7

Molecular Weight

326.26 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol

InChI

InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1

InChI Key

KTWQZFHYGZLIJI-RMPHRYRLSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-]

Origin of Product

United States

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